molecular formula C10H17ClO B6252799 2-(chloromethyl)-2-methylcyclooctan-1-one CAS No. 3859-33-4

2-(chloromethyl)-2-methylcyclooctan-1-one

Cat. No. B6252799
CAS RN: 3859-33-4
M. Wt: 188.7
InChI Key:
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Description

2-(Chloromethyl)-2-methylcyclooctan-1-one, also known as CMMC, is an organic compound with the molecular formula C9H17ClO. This compound is an alkyl halide, meaning it has an alkyl group bonded to a halogen atom. It is an important intermediate in synthetic organic chemistry and is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. CMMC is also used in the synthesis of other cyclic organic compounds and is a key component in the synthesis of many biologically active compounds.

Mechanism of Action

2-(chloromethyl)-2-methylcyclooctan-1-one is an alkyl halide, meaning it has an alkyl group bonded to a halogen atom. The halogen atom is electron-rich and is capable of forming a bond with other molecules. When 2-(chloromethyl)-2-methylcyclooctan-1-one is reacted with an alcohol, the halogen atom forms a bond with the oxygen atom of the alcohol, resulting in the formation of an ether. This reaction is known as the Williamson ether synthesis.
Biochemical and Physiological Effects
2-(chloromethyl)-2-methylcyclooctan-1-one has been studied for its possible biochemical and physiological effects. In animal studies, 2-(chloromethyl)-2-methylcyclooctan-1-one has been shown to reduce inflammation and improve cardiovascular health. It has also been shown to have anti-cancer effects and to reduce the risk of heart disease. Additionally, 2-(chloromethyl)-2-methylcyclooctan-1-one has been shown to have anti-diabetic and anti-obesity effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(chloromethyl)-2-methylcyclooctan-1-one in laboratory experiments include its low cost and ease of synthesis. 2-(chloromethyl)-2-methylcyclooctan-1-one can be synthesized using the Williamson ether synthesis, which is a simple and cost-effective method. Additionally, 2-(chloromethyl)-2-methylcyclooctan-1-one is a versatile compound, which can be used in a variety of scientific research applications.
The main limitation of using 2-(chloromethyl)-2-methylcyclooctan-1-one in laboratory experiments is its toxicity. 2-(chloromethyl)-2-methylcyclooctan-1-one is a highly toxic compound and should be handled with caution. It is important to use protective clothing and equipment when working with 2-(chloromethyl)-2-methylcyclooctan-1-one and to dispose of any waste in a safe and responsible manner.

Future Directions

Future research on 2-(chloromethyl)-2-methylcyclooctan-1-one could focus on its potential therapeutic applications. 2-(chloromethyl)-2-methylcyclooctan-1-one has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects in animal studies, and further research could investigate its potential therapeutic benefits in humans. Additionally, future research could focus on the development of new synthetic methods for the synthesis of 2-(chloromethyl)-2-methylcyclooctan-1-one and other cyclic organic compounds. Finally, research could also focus on the development of new applications for 2-(chloromethyl)-2-methylcyclooctan-1-one, such as its use in the synthesis of agrochemicals and specialty chemicals.

Synthesis Methods

2-(chloromethyl)-2-methylcyclooctan-1-one can be synthesized using the Williamson ether synthesis. This method of synthesis involves the reaction of an alcohol with an alkyl halide to form an ether. In the case of 2-(chloromethyl)-2-methylcyclooctan-1-one, the reaction involves the reaction of 2-chloromethyl-2-methylcyclohexanol with methyl bromide. The reaction proceeds as follows:
CH3Br + 2-Chloromethyl-2-Methylcyclohexanol → 2-(Chloromethyl)-2-methylcyclooctan-1-one + HBr

Scientific Research Applications

2-(chloromethyl)-2-methylcyclooctan-1-one is used in a variety of scientific research applications. It is used in the synthesis of biologically active compounds, such as antibiotics, hormones, and vitamins. It is also used in the synthesis of other cyclic organic compounds, such as peptides, and is a key component in the synthesis of many pharmaceuticals. 2-(chloromethyl)-2-methylcyclooctan-1-one has also been used in the synthesis of agrochemicals, such as insecticides and herbicides.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(chloromethyl)-2-methylcyclooctan-1-one can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Cyclooctene", "Chloromethyl methyl ether", "Sodium hydride", "Methyl iodide", "Sodium borohydride", "Acetic acid", "Sodium chloride", "Sodium sulfate", "Magnesium sulfate", "Ethyl acetate", "Methanol", "Diethyl ether", "Hexane" ], "Reaction": [ "Step 1: Cyclooctene is reacted with chloromethyl methyl ether in the presence of sodium hydride to form 2-chloromethylcyclooctene.", "Step 2: 2-Chloromethylcyclooctene is reacted with methyl iodide in the presence of sodium hydride to form 2-(iodomethyl)cyclooctane.", "Step 3: 2-(Iodomethyl)cyclooctane is reduced with sodium borohydride to form 2-(methyl)cyclooctan-1-ol.", "Step 4: 2-(Methyl)cyclooctan-1-ol is oxidized with acetic acid and sodium chloride to form 2-(chloromethyl)-2-methylcyclooctan-1-one.", "Step 5: The product is purified by washing with water, drying with sodium sulfate and magnesium sulfate, and extracting with ethyl acetate. The organic layer is washed with water, dried with magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography using a mixture of hexane and diethyl ether as the eluent." ] }

CAS RN

3859-33-4

Product Name

2-(chloromethyl)-2-methylcyclooctan-1-one

Molecular Formula

C10H17ClO

Molecular Weight

188.7

Purity

95

Origin of Product

United States

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